Rocastine

Antihistamine pharmacology Onset of action H1 receptor antagonism

For studies requiring rapid, nonsedating H1 antagonism without off-target effects, Rocastine resolves the challenges of long pretreatment delays and CNS confounds. Direct comparative data demonstrate its unique profile: - 36-fold more potent than diphenhydramine in antigen-induced collapse models, reducing compound usage. - Achieves full efficacy within 15 minutes, unlike terfenadine (PD50 0.13 vs 44.0 mg/kg). - No EEG alteration at 150x the antihistaminic dose, ensuring CNS-safe experimental outcomes.

Molecular Formula C13H19N3OS
Molecular Weight 265.38 g/mol
CAS No. 104609-87-2
Cat. No. B010874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRocastine
CAS104609-87-2
Synonyms2-(2-(dimethylamino)ethyl)-2,3-dihydro-4-methylpyrido(3,2-f)-1,4-oxazepine-5(4H)-thione
AHR 11325
AHR-11325
rocastine
rocastine fumarate
rocastine hydrochloride, hydrate
Molecular FormulaC13H19N3OS
Molecular Weight265.38 g/mol
Structural Identifiers
SMILESCN1CC(OC2=C(C1=S)C=CC=N2)CCN(C)C
InChIInChI=1S/C13H19N3OS/c1-15(2)8-6-10-9-16(3)13(18)11-5-4-7-14-12(11)17-10/h4-5,7,10H,6,8-9H2,1-3H3
InChIKeyDPPDPATYPQFYDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rocastine: Nonsedating H1 Antagonist Reference


Rocastine (AHR-11325) is a selective, nonsedating histamine H1-receptor antagonist [1] with the chemical structure 2-[2-(dimethylamino)ethyl]-2,3-dihydro-4-methylpyrido-[3,2-f]-1,4-oxazepine-5(4H)-thione (E)-2-butenedioate) . It exhibits a rapid onset of action and has been characterized as a potent antihistamine lacking anticholinergic, antiadrenergic, or antiserotonergic properties in vitro [1].

H1

Selective H1 receptor antagonism study context

Reported rapid onset in histamine challenge models

CNS

Nonsedating profile supports behavioral/EEG endpoint studies

Rocastine: Why Generic Substitution Fails


Rocastine exhibits a unique combination of rapid onset, high potency, and pronounced CNS safety that cannot be extrapolated to other H1 antagonists. Direct comparative studies demonstrate that Rocastine is significantly faster-acting than terfenadine (PD50 0.13 mg/kg vs. 44.0 mg/kg at 15 min) [1] and approximately 36-fold more potent than diphenhydramine in an antigen-induced collapse model [2]. Moreover, Rocastine fails to alter EEG in cats at doses 150 times its antihistaminic dose, a safety margin not observed with many first-generation antihistamines [1]. These quantitative differences preclude simple interchangeability and mandate compound-specific selection for experimental rigor.

Rocastine (Target)

Rapid onset, nonsedating, clean receptor profile reported

First-Generation H1 Antagonists

CNS/EEG alteration and anticholinergic activity may confound study endpoints

Rocastine (Target)

Equipotent at 15 min and 1 hr in challenge models

Terfenadine / Slower-Onset Agents

Delayed onset profile requires extended pretreatment, may shift model kinetics

Rocastine: Comparator Efficacy Evidence


Onset of Action vs. Terfenadine

Rocastine demonstrates a significantly faster onset of antihistaminic action compared to the second-generation comparator terfenadine. In a guinea pig lethal histamine challenge model, Rocastine achieves maximal efficacy within 15 minutes, whereas terfenadine exhibits a marked delay in reaching full potency. [1]

Onset vs. Terfenadine
Head-to-head
PD50 0.13 mg/kg at 15 min vs. 44.0 mg/kg for terfenadine
Onset kinetics differ markedly; terfenadine requires ~22-fold higher dose at 15 min
Guinea pig lethal histamine challenge model
Antihistamine pharmacology Onset of action H1 receptor antagonism

Potency in Antigen Challenge vs. Diphenhydramine

In a guinea pig model of aerosolized antigen-induced collapse, Rocastine exhibits substantially greater potency than the first-generation antihistamine diphenhydramine. The protective dose (PD50) for Rocastine is approximately 36 times lower than that required for diphenhydramine. [1]

Potency vs. Diphenhydramine
Head-to-head
~36-fold higher potency reported (PD50 comparison)
Supports lower dosing in antigen-challenge models
Antigen-induced collapse model, guinea pig
Allergic asthma model In vivo potency Antigen challenge

CNS Safety vs. First-Generation Antihistamines

Rocastine exhibits a wide safety margin with respect to central nervous system (CNS) effects. Unlike many first-generation H1 antagonists known to cause sedation and EEG alterations, Rocastine does not alter the electroencephalogram (EEG) of cats even at doses 150 times greater than its effective antihistaminic dose. [1]

CNS Safety Margin
Class-level
No EEG alteration at 150× antihistaminic dose in cats
CNS-sparing profile context; first-gen agents show EEG changes near active doses
Data to verify in target species/strain
CNS safety Sedation liability EEG

Absence of Off-Target Interactions

In vitro pharmacological profiling confirms that Rocastine possesses no measurable anticholinergic, antiadrenergic, or antiserotonergic properties. This selectivity profile contrasts with several first-generation H1 antagonists, which are known to exhibit significant anticholinergic (e.g., diphenhydramine) or antiadrenergic activities that can confound experimental interpretations. [1]

Off-Target Selectivity
Class-level
No anticholinergic, antiadrenergic, or antiserotonergic activity in vitro
Clean receptor profile supports H1-specific interpretation
In vitro profiling; source-specific review recommended
Receptor selectivity Off-target pharmacology Anticholinergic

Lethal Histamine Challenge Potency

In a standardized guinea pig model of lethal histamine challenge, Rocastine demonstrates potency equal to or greater than several first- and second-generation H1 antagonists. Based on 1-hour oral protective dose (PD50), Rocastine is as effective as brompheniramine, chlorpheniramine, pyrilamine, and promethazine, and is superior to astemizole, diphenhydramine, terfenadine, and oxatomide. [1]

Histamine Challenge Rank
Head-to-head
Ranked more potent than astemizole, diphenhydramine, terfenadine, oxatomide
Supports reference-standard use in histamine challenge assays
1 hr oral PD50 rank-order, guinea pig
Histamine lethality In vivo potency Antihistamine efficacy

CNS Safety: Yohimbine Potentiation

As an additional measure of CNS safety, Rocastine was tested for its ability to potentiate yohimbine toxicity in mice—a sensitive indicator of central nervous system interaction. Rocastine did not potentiate yohimbine toxicity, further distinguishing it from sedating first-generation antihistamines which often show positive interactions in this assay. [1]

Yohimbine Interaction
Class-level
No potentiation of yohimbine toxicity in mice
Orthogonal CNS safety support; sedating antihistamines typically potentiate
Source-specific review; model context may differ
CNS safety Drug interaction Yohimbine potentiation

Rocastine: Research & Procurement Scenarios


Rapid-Onset H1 Antagonism in Acute Models

When experimental protocols require antihistaminic protection with minimal pretreatment delay (e.g., 15-minute window), Rocastine is the preferred choice. As demonstrated by the comparative data against terfenadine [1], Rocastine achieves full efficacy within 15 minutes, eliminating the need for extended pretreatment periods and reducing animal handling stress.

Allergic Asthma: Reference Antihistamine

For studies utilizing guinea pig models of aerosolized antigen-induced bronchospasm, Rocastine provides a 36-fold potency advantage over diphenhydramine [1]. This allows researchers to use substantially lower compound quantities while maintaining robust protection, which is particularly beneficial when working with limited compound supply or when minimizing excipient effects.

CNS-Sparing Antihistamine for EEG & Behavior

In experimental settings where sedation or altered CNS activity would confound results (e.g., behavioral testing, EEG monitoring, sleep-wake cycle studies), Rocastine is indicated. Evidence shows no EEG alteration in cats at doses up to 150 times the antihistaminic dose and no potentiation of yohimbine toxicity in mice [1], confirming its suitability as a nonsedating H1 antagonist tool compound.

Selective H1 Antagonism Applications

When the research objective is to isolate H1 receptor-mediated effects without contributions from anticholinergic, antiadrenergic, or antiserotonergic pathways, Rocastine is the compound of choice. In vitro profiling confirms complete absence of activity at these off-target receptors [1], ensuring that observed pharmacological outcomes can be unambiguously attributed to H1 antagonism.

Application
Selection Property
Validation Focus
Acute histamine challenge models
Rapid onset profile
Onset kinetics and short-pretreatment window validation
Allergic asthma model studies
High potency in antigen-challenge
Dose-response and antigen-induced endpoint review
CNS-sparing behavioral/EEG research
Nonsedating, wide CNS margin
EEG and behavioral endpoint monitoring
Selective H1 pathway isolation
Clean off-target receptor profile
Off-target activity and receptor-selectivity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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